molecular formula C24H22F2N4O4S B11078508 1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B11078508
M. Wt: 500.5 g/mol
InChI Key: XDYSBUAWRBKWTK-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid: C15H18FN3O\text{C}_{15}\text{H}_{18}\text{FN}_3\text{O}C15​H18​FN3​O

    .
  • It is also known as Norfloxacin impurity D according to the European Pharmacopoeia (PhEur).
  • The compound belongs to the quinolone class and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including fluorination, piperazine ring formation, and carboxylation. Specific synthetic routes may vary, but a common approach includes fluorination of a quinoline precursor followed by subsequent functional group modifications.

      Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions, using appropriate reagents and catalysts.

      Industrial Production: While I don’t have specific industrial production methods, pharmaceutical companies may employ large-scale processes to produce this compound efficiently.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions. For example, reduction may yield amines, while oxidation could lead to carboxylic acids.

  • Scientific Research Applications

      Medicine: Norfloxacin, a related compound, is an antibiotic used to treat bacterial infections. This impurity may have implications for drug efficacy and safety.

      Chemistry: Researchers study its reactivity and interactions with other molecules.

      Biology: Investigations into its effects on cellular processes and potential toxicity.

      Industry: Quality control and analytical purposes in pharmaceutical manufacturing.

  • Mechanism of Action

    • The exact mechanism of action for this compound remains an area of ongoing research.
    • It likely interacts with bacterial enzymes involved in DNA replication, leading to inhibition of bacterial growth.
  • Comparison with Similar Compounds

      Similar Compounds: Other fluoroquinolones, such as ciprofloxacin and levofloxacin, share structural similarities.

      Uniqueness: The specific substitution pattern and functional groups distinguish it from related compounds.

    Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights.

    Properties

    Molecular Formula

    C24H22F2N4O4S

    Molecular Weight

    500.5 g/mol

    IUPAC Name

    1-ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

    InChI

    InChI=1S/C24H22F2N4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35)

    InChI Key

    XDYSBUAWRBKWTK-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4F)F)C(=O)O

    Origin of Product

    United States

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